Cas no 1806925-56-3 (4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde)

4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde
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- インチ: 1S/C8H6F3NO2/c1-14-8-4(3-13)6(7(10)11)5(9)2-12-8/h2-3,7H,1H3
- InChIKey: MVUHLHIGEPWNNJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(C=O)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.2
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034946-250mg |
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde |
1806925-56-3 | 95% | 250mg |
$999.60 | 2022-03-31 | |
Alichem | A029034946-500mg |
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde |
1806925-56-3 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029034946-1g |
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde |
1806925-56-3 | 95% | 1g |
$3,184.50 | 2022-03-31 |
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehydeに関する追加情報
Recent Advances in the Study of 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde (CAS: 1806925-56-3)
4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde (CAS: 1806925-56-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in the development of novel pharmaceuticals, making it a subject of intense research.
The structural uniqueness of 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde lies in its difluoromethyl and fluoro substituents, which enhance its metabolic stability and binding affinity to target proteins. These properties make it an attractive scaffold for the design of inhibitors against diseases such as cancer, inflammatory disorders, and infectious diseases. Recent publications have explored its utility in the synthesis of potent kinase inhibitors, demonstrating its versatility in medicinal chemistry.
One of the most notable applications of this compound is in the development of JAK (Janus kinase) inhibitors. JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain types of cancer. Researchers have successfully incorporated 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde into the core structure of these inhibitors, resulting in improved pharmacokinetic profiles and efficacy. The compound's ability to modulate enzyme activity has been validated through in vitro and in vivo studies, showcasing its potential as a therapeutic agent.
In addition to its role in kinase inhibition, recent studies have investigated the compound's use in the synthesis of antiviral agents. The fluorinated pyridine moiety has been shown to enhance the binding affinity of these agents to viral proteins, thereby increasing their inhibitory effects. This has opened new avenues for the treatment of viral infections, including those caused by RNA viruses. The compound's stability under physiological conditions further supports its suitability for drug development.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde. Researchers are actively working on improving synthetic routes to enhance yield and purity, as well as reducing production costs. Recent advancements in catalytic fluorination and green chemistry have provided new strategies for addressing these challenges, paving the way for broader utilization of this compound in pharmaceutical research.
In conclusion, 4-(Difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxaldehyde (CAS: 1806925-56-3) represents a valuable building block in medicinal chemistry, with demonstrated potential in the development of kinase inhibitors and antiviral agents. Ongoing research continues to uncover new applications and optimize its synthesis, reinforcing its importance in the field of chemical biology and drug discovery. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic scope.
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